molecular formula C10H11NO6 B025693 4-Ethoxy-5-methoxy-2-nitrobenzoic acid CAS No. 103095-48-3

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Cat. No. B025693
M. Wt: 241.2 g/mol
InChI Key: GPTFBBVXZVBLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-ethoxy-5-methoxy-2-nitrobenzoic acid often involves multistep synthetic routes, starting from substituted benzoic acids or their derivatives. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its precursor, 4-fluoro-3-nitrobenzoic acid, highlights the complexity and specificity of reactions involved in building such molecular architectures, including nitration, methoxylation, and esterification steps (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by X-ray crystallography, often reveals interesting aspects of their crystalline packing, influenced by the presence of functional groups such as nitro, methoxy, and ethoxy groups. These functional groups contribute to the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for the stability and properties of the crystalline material (Yeong et al., 2018).

Scientific Research Applications

  • A study by Iskander, Tewfik, and Wasif (1966) found that the presence of a nitro-group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This indicates that the nitro-group in this position can affect chemical reactivity, which may be relevant for industrial and laboratory synthesis processes (Iskander, Tewfik, & Wasif, 1966).

  • Křupková et al. (2013) discussed the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in synthesizing various heterocyclic scaffolds, highlighting its potential in drug discovery. This suggests that similar compounds could also be useful in pharmaceutical research (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Havaldar, Bhise, and Burudkar (2004) successfully synthesized a compound with promising antibacterial activity, demonstrating the potential of such compounds in developing new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).

  • Song (2011) explored the reduction of nitro groups in 2-methoxy-5-nitrobenzoic acid, which resulted in a high byproduct yield, suggesting its suitability for industrial production and laboratory preparation (Song, 2011).

  • Ellman (1959) found that aromatic disulfides, which are structurally related to 4-Ethoxy-5-methoxy-2-nitrobenzoic acid, are useful in determining sulfhydryl groups in biological materials, with implications for studying protein structures and functions (Ellman, 1959).

  • Silva et al. (1999) investigated the enthalpies of combustion and vapor pressures of methoxy-nitrobenzoic acids, which is critical in understanding the thermodynamic properties of these compounds (Silva, Matos, Monte, Hillesheim, Marques, & Vieira, 1999).

properties

IUPAC Name

4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFBBVXZVBLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427853
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5-methoxy-2-nitrobenzoic acid

CAS RN

103095-48-3
Record name 4-ethoxy-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 3
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-5-methoxy-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Citations

For This Compound
2
Citations
S Uyeo, N Yanaihara - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… The insoluble material (2 g.) was filtered off and the clear solution when acidified with hydrochloric acid gave crude 4-ethoxy-5-methoxy-2-nitrobenzoic acid (5.2 g.) which crystallised …
Number of citations: 22 pubs.rsc.org
A Wissner, DM Berger, DH Boschelli… - Journal of medicinal …, 2000 - ACS Publications
… 4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Methyl Ester (43b). The compound was prepared from 42b using the procedure described above for 43a and a reaction time of 1 h. A crude …
Number of citations: 253 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.